molecular formula C7H18ClNO B2596363 (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride CAS No. 2445750-54-7

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

Cat. No.: B2596363
CAS No.: 2445750-54-7
M. Wt: 167.68
InChI Key: ZPPHEHCJCMNMBG-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride is a chiral amine derivative offered as a high-purity chemical for research and development purposes. Chiral amines like this compound serve as crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry . They are frequently incorporated into Active Pharmaceutical Ingredients (APIs) and advanced intermediates to impart specific stereochemistry, which is essential for the biological activity of many drugs . While specific mechanistic data for this compound is not widely published in the available literature, related chiral amine structures are known to be key components in protease inhibitors and other therapeutic agents, often functioning by interacting with enzyme active sites. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile synthon in asymmetric synthesis and medicinal chemistry projects. Several suppliers, including Sichuan Hengkang Technology Development Co., Ltd. and Changzhou Guiding Bio-Tech. Co.,Ltd., are involved in the distribution and supply of similar advanced pharmaceutical intermediates .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPHEHCJCMNMBG-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride typically involves the reaction of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired scale of production.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride is often carried out in large reactors with precise control over reaction parameters. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride depend on the specific reaction and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include multiple steps and interactions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural features, stereochemistry, and molecular properties of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Key Properties/Applications Reference ID
(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine hydrochloride C₇H₁₆ClNO 165.66 (calc.) tert-Butoxy at C2, amine at C1 (2S) Potential chiral intermediate; steric hindrance from tert-butoxy group
(1R,2S)-Ephedrine hydrochloride C₁₀H₁₅ClNO 201.69 Phenyl at C1, methylamino at C2 (1R,2S) Sympathomimetic agent; used in decongestants and bronchodilators
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride C₁₀H₁₆ClN 185.70 Phenyl at C1, methyl at C2 (S) Chiral building block for pharmaceuticals; aromaticity enhances lipophilicity
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride C₅H₁₃ClN₂O₂ 168.62 Methoxy at C3, methylamino at C2, amide at C1 (2S) Intermediate in peptide synthesis; polar functional groups enhance solubility
Fluoxetine hydrochloride C₁₇H₁₈ClF₃NO 345.79 Trifluoromethylphenoxy at C3, phenyl at C3 (S) SSRI antidepressant; trifluoromethyl group improves metabolic stability and selectivity

Physicochemical and Pharmacological Comparisons

  • Steric Effects: The tert-butoxy group in the target compound likely reduces enzymatic degradation compared to Fluoxetine’s trifluoromethylphenoxy group, which balances lipophilicity and metabolic stability .
  • Solubility : Polar substituents (e.g., methoxy in ’s compound) increase water solubility, whereas aromatic groups (e.g., phenyl in ) enhance lipophilicity .
  • Stereochemical Impact : The (2S) configuration in the target compound and (1R,2S) in ephedrine are critical for binding to biological targets, such as adrenergic receptors in ephedrine’s case .

Biological Activity

(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
  • Molecular Formula : C₈H₁₉ClN₁O
  • CAS Number : 2490322-87-5

Synthesis Methods

The synthesis typically involves:

  • Starting Materials : Butan-2-amine and 2-methylpropan-2-ol.
  • Protection of Functional Groups : The hydroxyl group is protected to prevent unwanted reactions.
  • Formation of the Amine : The protected alcohol reacts with butan-2-amine.
  • Deprotection : Removal of the protecting group.
  • Hydrochloride Formation : Reacting the amine with hydrochloric acid to form the hydrochloride salt.

This synthesis process is crucial for ensuring the purity and biological efficacy of the compound.

The biological activity of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may influence pathways related to neurotransmitter regulation, cellular signaling, and metabolic processes, which are essential for its therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antitumor Activity : Analogues of this compound have demonstrated the ability to inhibit tumor cell growth in vitro, although their effectiveness as direct inhibitors of dihydrofolate reductase (DHFR) is limited .
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease research .

Case Studies

Several studies highlight the biological implications of (2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride:

  • Antitumor Studies : A study involving 2-desamino analogues showed significant inhibition of tumor cell proliferation, suggesting that modifications in the chemical structure can enhance biological activity .
    Compound TypeTumor Cell Inhibition (%)DHFR Inhibition (%)
    2-desamino7010
    2-desamino-methyl855
  • Neuroprotective Research : Research into its neuroprotective effects indicated that compounds similar in structure could mitigate neuronal damage in models of oxidative stress .

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